![molecular formula C23H18N4O5S B2836238 N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide CAS No. 1251551-24-2](/img/no-structure.png)

N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

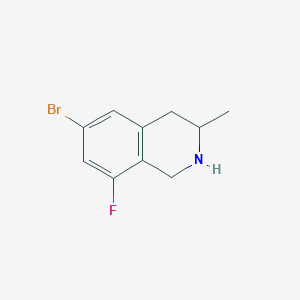

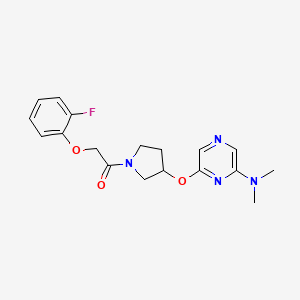

This compound is a complex organic molecule that contains several functional groups and rings, including a pyrrolidine ring, an oxadiazole ring, and an acetamide group . It also contains a 4-chlorophenyl group and a 4-methoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound is complex due to the presence of multiple rings and functional groups. The compound contains a pyrrolidine ring, an oxadiazole ring, and an acetamide group, as well as a 4-chlorophenyl group and a 4-methoxyphenyl group .Aplicaciones Científicas De Investigación

Anticancer Properties

Research on derivatives closely related to N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide has demonstrated promising anticancer properties. A study involving the synthesis and evaluation of 2-chloro N-aryl substituted acetamide derivatives of 5-[2-(4-methoxyphenyl) pyridin-3-yl]-1, 3, 4-oxadiazole-2-thiol revealed significant cytotoxic effects on various cancer cell lines, including PANC-1, HepG2, and MCF7. These compounds exhibited varied cytotoxicity, with some showing potent anticancer activity, suggesting the potential for developing novel anticancer agents based on this chemical scaffold (Vinayak et al., 2014).

Enzyme Inhibition

Another area of research focuses on the enzyme inhibition capabilities of compounds structurally similar to the one . For instance, 5-substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamide derivatives have been synthesized and assessed for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These compounds demonstrated relative activity against AChE, suggesting their potential use in treating diseases related to enzyme dysfunction (Rehman et al., 2013).

Mecanismo De Acción

Target of Action

It’s known that similar compounds, such as triazoles, are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Mode of Action

The exact mode of action of this compound is currently unknown. Compounds with similar structures have been shown to interact with their targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been shown to influence a variety of biochemical pathways, leading to a range of biological activities .

Result of Action

Similar compounds have been shown to have a range of effects at the molecular and cellular level, contributing to their biological activities .

Propiedades

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of 4-chlorophenylacetic acid with thionyl chloride to form 4-chlorophenylacetyl chloride. This intermediate is then reacted with 3-pyrrolidinone to form 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid. The acid is then reacted with oxalyl chloride and 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole to form N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide.", "Starting Materials": [ "4-chlorophenylacetic acid", "thionyl chloride", "3-pyrrolidinone", "oxalyl chloride", "2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole" ], "Reaction": [ "4-chlorophenylacetic acid + thionyl chloride → 4-chlorophenylacetyl chloride", "4-chlorophenylacetyl chloride + 3-pyrrolidinone → 1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid", "1-(4-chlorophenyl)-5-oxopyrrolidine-3-carboxylic acid + oxalyl chloride + 2-amino-5-(4-methoxyphenyl)-1,3,4-oxadiazole → N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-oxadiazol-2-yl}-2-(4-methoxyphenyl)acetamide" ] } | |

Número CAS |

1251551-24-2 |

Fórmula molecular |

C23H18N4O5S |

Peso molecular |

462.48 |

Nombre IUPAC |

3-(3-methoxyphenyl)-1-[[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]thieno[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C23H18N4O5S/c1-30-16-7-3-5-14(11-16)21-24-19(32-25-21)13-26-18-9-10-33-20(18)22(28)27(23(26)29)15-6-4-8-17(12-15)31-2/h3-12H,13H2,1-2H3 |

Clave InChI |

UPNWMGGPLUFMCV-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC(=C1)C2=NOC(=N2)CN3C4=C(C(=O)N(C3=O)C5=CC(=CC=C5)OC)SC=C4 |

Solubilidad |

not available |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-(2-(benzo[d][1,3]dioxol-5-ylamino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2836164.png)

![1-(Chloroacetyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B2836168.png)

![3-(4-ethylphenyl)-5-(2-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline](/img/structure/B2836171.png)

![(2S)-2-Methyl-3-[3-(trifluoromethyl)phenyl]propan-1-amine](/img/structure/B2836172.png)

![5-[(3,4-Difluorobenzyl)oxy]-6-oxo-1,2,3,6-tetrahydro-4-pyridinecarboxylic acid](/img/structure/B2836173.png)

![2-[4-(Trifluoromethyl)-1h-pyrazol-1-yl]phenol](/img/structure/B2836178.png)